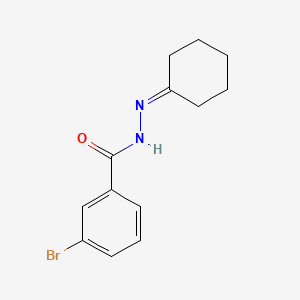
3-bromo-N'-cyclohexylidenebenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-cyclohexylidenebenzohydrazide, also known as BCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCH belongs to the class of hydrazides and is a derivative of benzohydrazide. Its unique chemical structure and properties have made it a valuable tool for researchers in various fields.
Wirkmechanismus
3-bromo-N'-cyclohexylidenebenzohydrazide works by binding to the active site of enzymes and proteins, thereby inhibiting their activity. It has been shown to specifically target the enzyme carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate immune responses. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N'-cyclohexylidenebenzohydrazide in lab experiments is its high potency and specificity. It can be used at low concentrations and has minimal off-target effects. However, one limitation is that it may not be suitable for use in certain experimental systems due to its chemical properties.
Zukünftige Richtungen
There are many potential future directions for research on 3-bromo-N'-cyclohexylidenebenzohydrazide. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to explore its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for more studies to investigate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
3-bromo-N'-cyclohexylidenebenzohydrazide can be synthesized through a simple and efficient method using cyclohexanone, hydrazine hydrate, and 3-bromobenzaldehyde. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-cyclohexylidenebenzohydrazide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to have potential applications in the treatment of cancer, inflammation, and autoimmune diseases.
Eigenschaften
IUPAC Name |
3-bromo-N-(cyclohexylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAJKFLPXJVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)
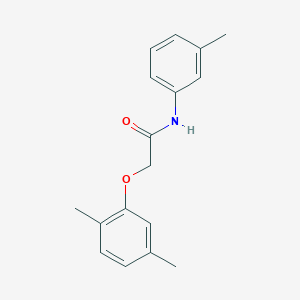
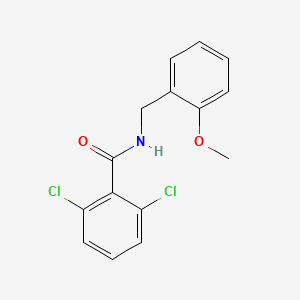
![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)

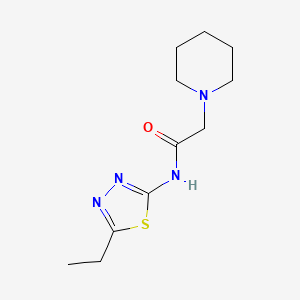
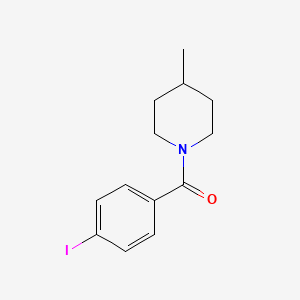
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)